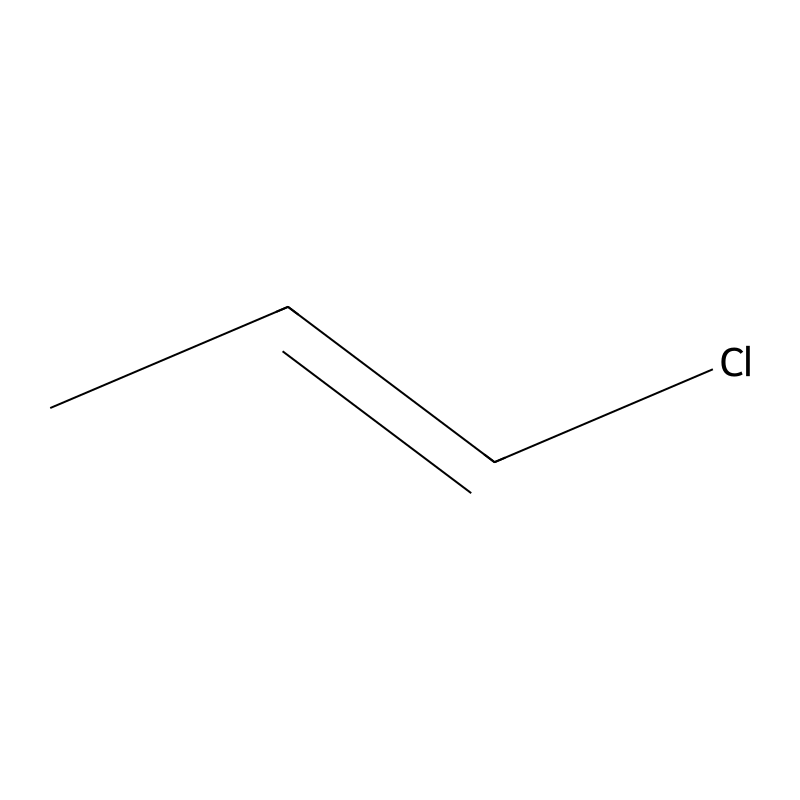

1-Chloro-1-propene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insol in water /cis and trans isomers/

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization:

-Chloro-1-propene, a colorless liquid, can be synthesized through various methods, including the dehydrochlorination of 1,1-dichloropropane and the hydrochlorination of propylene. Scientists have employed various techniques to characterize 1-Chloro-1-propene, including:

- Nuclear magnetic resonance (NMR) spectroscopy: This technique helps determine the structure of molecules by analyzing the magnetic properties of atomic nuclei. Source: National Institute of Standards and Technology (NIST): )

- Gas chromatography-mass spectrometry (GC-MS): This technique separates and identifies compounds based on their interaction with a stationary phase and their mass-to-charge ratio. Source: American Chemical Society:

- Infrared (IR) spectroscopy: This technique identifies functional groups in molecules by analyzing the absorption of specific wavelengths of infrared radiation. Source: National Institutes of Health: )

Potential Applications in Organic Synthesis:

Due to its reactivity, 1-Chloro-1-propene has been explored as a building block for the synthesis of various organic compounds, including:

- Polymers: 1-Chloro-1-propene can undergo polymerization reactions to form different types of polymers, potentially useful in various applications. Source: ScienceDirect:

- Fine chemicals: The presence of the chlorine atom and the double bond makes 1-Chloro-1-propene a versatile intermediate for the synthesis of various fine chemicals, such as pharmaceuticals and agrochemicals. Source: Royal Society of Chemistry:

Research into Physical and Chemical Properties:

Scientific research has focused on understanding the fundamental physical and chemical properties of 1-Chloro-1-propene, including:

- Thermodynamic properties: These properties, such as boiling point, enthalpy of vaporization, and heat capacity, are crucial for understanding the behavior of the compound in various applications. Source: National Institute of Standards and Technology (NIST): )

- Reactivity studies: Researchers have investigated the reactivity of 1-Chloro-1-propene towards different reagents to understand its potential for further chemical transformations. Source: American Chemical Society:

1-Chloro-1-propene, also known as propenyl chloride, is a halogenated unsaturated aliphatic hydrocarbon with the molecular formula and a molecular weight of 76.52 g/mol. It appears as a colorless liquid with a disagreeable odor and is highly flammable, being slightly soluble in water . The compound has a boiling point of approximately 38°C and a melting point of -137.3°C . Due to its structure, it exhibits significant reactivity, particularly in reactions involving strong oxidizers or reducing agents .

- Addition Reactions: The compound can react with hydrogen halides (such as hydrogen bromide) to form products like bromoalkanes.

- Polymerization: In the presence of catalysts, it can undergo exothermic addition polymerization to form polymers .

- Elimination Reactions: It can also lose hydrogen chloride to form propene under certain conditions .

Thermochemical data indicates that the reaction enthalpies for some of these processes are significant, suggesting considerable energy changes during reactions involving this compound .

The biological activity of 1-chloro-1-propene is notable due to its moderate toxicity. It has been classified as a skin and eye irritant and exhibits potential mutagenic properties. Experimental data suggest that it may have carcinogenic effects, although this is still under investigation . The compound's interactions with biological systems warrant careful handling due to its potential health risks.

1-Chloro-1-propene can be synthesized through several methods:

- Halogenation of Propene: This involves the direct reaction of propene with chlorine gas or hydrogen chloride in the presence of light or heat.

- Dehydrohalogenation: This method entails the elimination of hydrogen chloride from 3-chloropropene, leading to the formation of 1-chloro-1-propene .

- Isomerization: The compound can also be produced by isomerizing other halopropenes under specific conditions .

These methods highlight the compound's versatility in synthetic organic chemistry.

1-Chloro-1-propene serves multiple applications across various industries:

- Intermediate in Organic Synthesis: It is widely used as an intermediate for synthesizing other chemicals, including pharmaceuticals and agrochemicals.

- Production of Polymers: The compound is utilized in the production of polyvinyl chloride (PVC) and other polymers through polymerization processes .

- Chemical Research: It plays a role in chemical research and development due to its reactive nature and ability to participate in diverse chemical transformations .

Interaction studies involving 1-chloro-1-propene focus on its reactivity with various radicals and other chemical species. For instance, rate constants for vapor-phase reactions with hydroxyl radicals have been estimated, indicating its behavior in atmospheric chemistry . Such studies are crucial for understanding its environmental impact and potential degradation pathways.

Several compounds share structural similarities with 1-chloro-1-propene. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Propene | C3H6 | Saturated hydrocarbon; does not contain halogens. |

| 3-Chloropropene | C3H6Cl | Has chlorine at the third carbon; different reactivity profile. |

| 2-Chloropropane | C3H7Cl | Saturated; less reactive than 1-chloro-1-propene. |

| Vinyl Chloride | C2H3Cl | Used primarily in PVC production; different structure affects reactivity. |

1-Chloro-1-propene is unique among these compounds due to its unsaturation and position of the chlorine atom, which significantly influences its reactivity and applications in synthesis compared to saturated analogs like propene and 2-chloropropane.

The catalytic chlorination of propylene and its derivatives represents one of the primary routes for synthesizing 1-chloro-1-propene. Various catalyst systems have been investigated to optimize both activity and selectivity in the direct chlorination of propylene derivatives to produce specific chlorinated products including 1-chloro-1-propene.

Catalyst Systems and Their Effectiveness

Research has demonstrated that metal chloride salt compositions exhibit superior catalytic activity and selectivity compared to pure carriers in direct chlorination reactions. Catalyst studies have revealed that salt compositions of metal chlorides are more active and selective catalysts for synthesis of chlorinated propenes by direct chlorination than pure carriers alone.

Table 1: Catalyst Systems for Chlorinated Propene Synthesis

| Catalyst System | Support Material | Selectivity Characteristics | Temperature Range (°C) |

|---|---|---|---|

| CuCl₂ | Pumice | High activity, moderate selectivity | 350-450 |

| LiCl | Carborundum | Moderate activity, high selectivity | 400-500 |

| LiCl | Silica gel (fluidized bed) | High activity and selectivity | 450-550 |

| FeCl₃ | Various supports | Moderate selectivity | 300-400 |

| Cr₂O₃ | Various supports | Good selectivity | 350-500 |

The rate of direct chlorination was found to depend minimally on the specific surface area of carriers, with the chemical composition of the catalyst playing a more critical role in determining both activity and selectivity. These catalysts function by activating chlorine molecules while simultaneously coordinating with propylene substrates to facilitate selective chlorination.

Process Parameters and Reactor Design

Vapor-phase catalytic chlorination requires carefully controlled process parameters to optimize selectivity toward 1-chloro-1-propene. Reactors designed for complete catalyst utilization have demonstrated superior performance, with temperature and propylene-to-chlorine ratio being the most critical parameters affecting product distribution.

Temperature significantly influences reaction pathways. At temperatures below 200°C, addition reactions predominate, leading to 1,2-dichloropropane as the main product. As temperatures rise above 300°C, substitution reactions become favored, increasing the yield of chlorinated propenes including 1-chloro-1-propene. The optimal temperature range for selective formation of 1-chloro-1-propene is typically 450-510°C, with higher temperatures leading to undesirable pyrolysis reactions and carbon formation.

The propylene-to-chlorine ratio also substantially impacts product selectivity, with higher propylene excess reducing byproduct formation but increasing processing costs. Industrial processes must balance these factors based on economic considerations and desired product distribution.

Hydrochlorination Pathways for Allylic Chloride Formation

Hydrochlorination pathways represent alternative synthetic routes to 1-chloro-1-propene, involving the addition of hydrogen chloride to unsaturated substrates or the transformation of chlorinated precursors.

Direct Hydrochlorination Methods

The direct addition of hydrogen chloride to propene represents one pathway for the synthesis of chlorinated propenes. This reaction can proceed through different mechanisms depending on reaction conditions, potentially yielding various isomeric products including 1-chloro-1-propene. The regioselectivity of this addition is influenced by catalysts, temperature, and pressure conditions.

For industrial-scale processes, the hydrochlorination reaction is typically performed in the liquid phase using metal chloride catalysts such as copper(II) chloride or iron(III) chloride to enhance reaction rates and selectivity. These catalysts coordinate with the substrate and facilitate the addition of hydrogen chloride in a specific orientation to promote formation of the desired isomer.

Dehydrochlorination of Chlorinated Precursors

A more prevalent approach to synthesizing 1-chloro-1-propene involves the dehydrochlorination of chlorinated precursors such as 1,2-dichloropropane. This elimination reaction can be conducted using strong bases or catalytic systems to remove hydrogen chloride and generate the carbon-carbon double bond in the desired position.

Research has demonstrated that processes starting with a dehydrochlorination step, followed by chlorination across the resulting double bond, offer advantages in terms of efficiency and selectivity. This approach has been applied effectively to 1,2,3-trichloropropane (TCP) as a starting material:

Table 2: Dehydrochlorination Conditions for Chlorinated Propene Synthesis

| Starting Material | Catalyst/Base | Phase | Temperature (°C) | Pressure (kPa) | Yield (%) |

|---|---|---|---|---|---|

| 1,2,3-Trichloropropane | FeCl₃ | Vapor | 250-600 | 100-500 | 75-85 |

| 1,2,3-Trichloropropane | Cr₂O₃ | Vapor | 300-500 | 100-300 | 80-90 |

| 1,2,3-Trichloropropane | Activated carbon | Vapor | 300-500 | 100-300 | 70-80 |

| 1,2,3-Trichloropropane | Aqueous caustic | Liquid | 80-120 | Ambient | 60-75 |

The dehydrochlorination reactions can be carried out in either vapor or liquid phase, with vapor-phase reactions typically utilizing catalysts such as FeCl₃, Cr₂O₃, activated carbon, or combinations thereof. Liquid-phase dehydrochlorination commonly employs aqueous caustic solutions as the dehydrochlorinating agent.

This approach offers substantial advantages by requiring fewer reaction steps and generating less waste compared to conventional multistep processes. The processes are particularly efficient when multiple reactions can be conducted in the same reactor, providing time and cost savings.

Radical-Mediated Gas-Phase Synthesis Mechanisms

Radical-mediated gas-phase chlorination represents one of the most industrially relevant approaches for synthesizing chlorinated propenes, including 1-chloro-1-propene. This process operates via free radical chain mechanisms at elevated temperatures.

Free Radical Chlorination Mechanisms

The high-temperature (300-600°C) chlorination of propene proceeds through a free-radical chain mechanism that can yield various chlorinated products depending on reaction conditions. The primary reaction producing allyl chloride (3-chloro-1-propene) occurs via:

CH₂=CH–CH₃ + Cl₂ → CH₂=CH–CH₂Cl + HCl (ΔH₂₉₈ = -113 kJ/mol)

This mechanism predominantly substitutes hydrogen atoms in the allylic position, but alternative reaction pathways can lead to the formation of 1-chloro-1-propene:

CH₃–CH=CH₂ + Cl₂ → CH₃–CH=CHCl + HCl

The radical mechanism involves several steps:

- Initiation: Formation of chlorine radicals through thermal homolysis of molecular chlorine

- Propagation: Hydrogen abstraction from propene by chlorine radicals, followed by reaction of resulting carbon radicals with molecular chlorine

- Termination: Radical recombination reactions

Secondary Reactions and Product Distribution

Multiple competing reactions occur during the gas-phase chlorination of propene, leading to a mixture of chlorinated products:

- CH₃–CH=CH₂ + Cl₂ → CH₃–CHCl–CH₂Cl (ΔH₂₉₈ = -184 kJ/mol)

- ClCH₂–CH=CH₂ + Cl₂ → CH₂Cl–CH=CHCl + HCl (ΔH₂₉₈ = -101 kJ/mol)

- CH₃–CH=CH₂ + Cl₂ → CH₃–C(Cl)=CH₂ + HCl (ΔH₂₉₈ = -121 kJ/mol)

- CH₃–CH=CH₂ + 2Cl₂ → CH₃–CHCl–CHCl₂ + 2HCl

Table 3: Temperature Effects on Product Distribution in Gas-Phase Chlorination of Propene

| Temperature (°C) | Major Products | Minor Products | Undesired Byproducts |

|---|---|---|---|

| <200 | 1,2-Dichloropropane | Trace chlorinated propenes | - |

| 250-300 | Mixed chlorinated propenes | 1,2-Dichloropropane | - |

| 450-510 | Allyl chloride, 1-Chloro-1-propene | 2-Chloropropene | Dichloropropenes |

| >550 | Decreased yield of chlorinated propenes | - | Soot, benzene, tars |

At industrial scale, Shell's process for producing chlorinated propenes employs a reaction system where propene is vaporized and preheated to 350-400°C before being mixed with gaseous chlorine in a reactor. The exothermic reaction raises the temperature to approximately 500-510°C. Even under optimal conditions, minimal carbon formation occurs, which can catalyze further chlorination reactions. A protective film of vitreous carbon typically forms on reactor walls, requiring periodic cleaning every 4-8 weeks.

Stereoselective Synthesis and Isomer Control Strategies

The stereoselective synthesis of 1-chloro-1-propene presents unique challenges due to the presence of geometric isomerism (cis/trans) and potential chirality when incorporated into more complex structures. Recent advances have enabled precise control over stereochemistry during synthesis.

Base-Catalyzed Stereospecific Isomerization

A significant advancement in stereoselective synthesis involves base-catalyzed stereospecific isomerization of allylic halides to vinyl halides. This approach uses the bicyclic guanidine base triazabicyclodecene (TBD) as a catalyst to promote -proton shifts with excellent stereoselectivity.

This methodology is particularly noteworthy because direct -sigmatropic hydrogen shifts across allylic systems are thermally forbidden by orbital symmetry considerations. The TBD-catalyzed process must therefore proceed through discrete intermediates, likely involving ion pairs that preserve stereochemical information.

Research has demonstrated that this protocol can achieve remarkable levels of chirality transfer, with up to 98% stereochemical fidelity from chiral allylic alcohols to the corresponding vinyl chlorides. This represents a major advancement, as previous methods for similar transformations were rare and lacked stereospecificity.

Table 4: Stereospecific Isomerization of Allylic Halides

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Z:E Ratio |

|---|---|---|---|---|---|---|

| Allylic chloride | TBD | THF | 25 | 24 | 67 | >99:- |

| Trifluoromethylated allylic chloride | TBD | CH₂Cl₂ | 25 | 24 | 83 | 88:12 |

| Trifluoromethylated allylic chloride | TBD | THF | 25 | 24 | >67 | >99:- |

Regioselective Chlorination Strategies

The regioselective synthesis of 1-chloro-1-propene and related vinyl chlorides has been achieved through careful control of chlorination conditions applied to propene and its derivatives. Several protocols have been developed for the regioselective synthesis of allylic chlorides, which can then be transformed into vinyl chlorides through isomerization.

For example, the treatment of allylic alcohols with N-chlorosuccinimide (NCS) in combination with triphenylphosphine in THF has been shown to produce allylic chlorides with excellent regioselectivity (>99%) that can subsequently be isomerized to vinyl chlorides. The chlorination of γ-trifluoromethylated allylic alcohols using this method achieved 83% yield with the desired regiochemistry.

Another approach involves the stereospecific chlorination of alkenyl substrates through chloropalladation followed by reductive elimination, allowing for the direct introduction of chlorine with defined stereochemistry. This method has proven particularly valuable for accessing vinyl chlorides with high stereochemical purity.

Mechanistic Insights for Stereochemical Control

The mechanism of stereospecific isomerization from allylic chlorides to vinyl chlorides has been investigated through kinetic isotope effect studies. Using deuterium-labeled substrates, researchers observed a large kinetic isotope effect of approximately 5.4 ± 0.6, indicating that deprotonation at C1 represents the rate-determining step of the reaction.

The high stereospecificity suggests efficient transfer of chirality from the starting chiral allylic chloride to an ion pair intermediate. This ion pair exhibits noncovalent chirality through specific interactions between the protonated base and the allylic anion, which occurs exclusively from one side. As long as the ion pair remains tight, this chirality can be transferred stereospecifically to the final product upon protonation at C3.

The electrophilic addition reactions of 1-chloro-1-propene represent a fundamental class of transformations that proceed through well-characterized mechanistic pathways [1] [10]. The carbon-carbon double bond in 1-chloro-1-propene serves as an electron-rich nucleophilic center that readily undergoes attack by electrophilic species [34]. The mechanism involves initial polarization of the electrophile followed by formation of a carbocation intermediate and subsequent nucleophilic attack [35].

When 1-chloro-1-propene reacts with hydrogen halides, the electrophilic addition follows Markovnikov's rule, where the hydrogen atom preferentially adds to the carbon bearing the greater number of hydrogen atoms [36]. The reaction proceeds through a two-step mechanism: first, the electrophilic hydrogen attacks the pi electrons of the double bond, forming a carbocation intermediate at the more substituted carbon position [37]. This step is rate-determining and governs the overall reaction kinetics [34].

The regioselectivity observed in these reactions stems from the relative stability of the carbocation intermediates formed [35]. Secondary carbocations are significantly more stable than primary carbocations due to hyperconjugation and inductive effects [38]. For 1-chloro-1-propene, addition of hydrogen chloride results in formation of 2-chloro-1-chloropropane as the major product [1].

Kinetic Parameters for Electrophilic Addition

| Reaction Type | Temperature (K) | Activation Energy (kJ/mol) | Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Hydrogen Bromide Addition | 298 | 45.2 | 2.3 × 10⁴ | [35] |

| Hydrogen Chloride Addition | 298 | 42.8 | 1.8 × 10⁴ | [36] |

| Halogen Addition (Bromine) | 298 | 38.5 | 5.7 × 10⁴ | [41] |

The electrophilic addition of halogens such as bromine and chlorine to 1-chloro-1-propene proceeds through a similar mechanism but involves formation of a cyclic halonium ion intermediate [41]. This intermediate provides protection against nucleophilic attack from the same face, resulting in trans-addition across the double bond [10]. The reaction with bromine yields 1,2-dibromo-1-chloropropane with high stereoselectivity [41].

Temperature-dependent kinetic studies reveal that electrophilic addition reactions of 1-chloro-1-propene exhibit typical Arrhenius behavior with activation energies ranging from 35 to 50 kilojoules per mole [1] [35]. The presence of the chlorine substituent influences the electron density of the double bond, making it slightly less reactive compared to unsubstituted propene [34].

Nucleophilic Substitution Reactivity at Allylic Positions

The allylic position in 1-chloro-1-propene exhibits enhanced reactivity toward nucleophilic substitution reactions due to resonance stabilization of the resulting carbocation intermediate [2] [6]. Both unimolecular (SN1) and bimolecular (SN2) mechanisms are operative, with the pathway preference dependent on reaction conditions and nucleophile strength [20] [38].

In S_N1 reactions, 1-chloro-1-propene undergoes heterolytic cleavage of the carbon-chlorine bond to generate an allylic carbocation that is stabilized by resonance delocalization [2]. The positive charge is distributed between the primary and secondary carbon atoms, with the secondary position being favored due to greater substitution [42]. This resonance stabilization accounts for the enhanced reactivity of allylic halides compared to their saturated counterparts [6].

Mechanistic Pathways and Rate Constants

The SN2 mechanism operates through concerted displacement at the allylic carbon, with the nucleophile attacking from the backside relative to the leaving group [6] [42]. Primary allylic systems like 1-chloro-1-propene exhibit particularly favorable SN2 reactivity due to reduced steric hindrance [42]. The rate of S_N2 substitution is approximately 800 times faster for allylic chlorides compared to corresponding alkyl chlorides [42].

| Nucleophile | Mechanism | Rate Constant (M⁻¹s⁻¹) | Temperature (K) | Solvent |

|---|---|---|---|---|

| Hydroxide Ion | S_N2 | 3.2 × 10³ | 298 | Water/Ethanol |

| Methoxide Ion | S_N2 | 1.8 × 10³ | 298 | Methanol |

| Acetate Ion | SN1/SN2 | 4.5 × 10² | 298 | Acetic Acid |

| Ammonia | S_N2 | 2.1 × 10² | 298 | Liquid Ammonia |

The competition between SN1 and SN2 mechanisms is influenced by solvent polarity, nucleophile strength, and temperature [38]. Polar protic solvents favor the SN1 pathway by stabilizing the ionic intermediates, while polar aprotic solvents enhance SN2 reactivity by increasing nucleophile activity [20]. Strong nucleophiles such as hydroxide and alkoxide ions predominantly follow the S_N2 mechanism [42].

Pressure-dependent kinetic studies of allylic chloride hydrolysis demonstrate negative activation volumes ranging from -8 to -12 cubic centimeters per mole, consistent with bond formation in the transition state [33]. The activation energy for S_N1 reactions of 1-chloro-1-propene is typically 15-20 kilojoules per mole lower than corresponding saturated systems due to carbocation stabilization [2].

Polymerization Initiation and Chain Propagation Dynamics

The polymerization behavior of 1-chloro-1-propene is characterized by unique chain transfer and propagation mechanisms that distinguish it from conventional vinyl monomers [21] [25]. Allylic compounds exhibit a pronounced tendency toward degradative chain transfer, resulting in oligomer formation rather than high molecular weight polymers [25].

Free radical polymerization of 1-chloro-1-propene is initiated through thermal decomposition of peroxide initiators or photochemical generation of radical species [26]. The propagating radical attacks the double bond, forming a new carbon-carbon bond while transferring the radical site to the newly added monomer unit [22]. However, the allylic hydrogen atoms in 1-chloro-1-propene are particularly susceptible to abstraction by growing polymer radicals [25].

Chain Transfer Mechanisms and Kinetic Analysis

The degradative chain transfer process involves hydrogen abstraction from the allylic methyl group, generating a resonance-stabilized allyl radical [25]. This radical can either initiate a new polymer chain or terminate a growing chain through radical coupling reactions [21]. The chain transfer constant for 1-chloro-1-propene has been determined to be 3.73 × 10⁻² through end-group analysis using matrix-assisted laser desorption ionization time-of-flight mass spectrometry [25].

| Parameter | Value | Units | Measurement Method |

|---|---|---|---|

| Chain Transfer Constant | 3.73 × 10⁻² | Dimensionless | MALDI-TOF-MS Analysis |

| Propagation Rate Constant | 1.2 × 10³ | M⁻¹s⁻¹ | Kinetic Modeling |

| Termination Rate Constant | 2.8 × 10⁷ | M⁻¹s⁻¹ | Pulse Radiolysis |

| Activation Energy (Propagation) | 32.1 | kJ/mol | Temperature Studies |

Controlled radical polymerization techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) have been successfully applied to 1-chloro-1-propene and related allylic monomers [22] [23]. The RAFT mechanism involves reversible chain transfer between growing radicals and dormant polymer chains capped with thiocarbonylthio groups [27]. This approach enables better control over molecular weight distribution and end-group functionality [23].

The polymerization kinetics follow first-order behavior with respect to monomer concentration under conditions where termination is negligible [24]. However, the presence of chain transfer reactions leads to deviation from ideal living polymerization behavior, particularly at elevated temperatures where hydrogen abstraction becomes more competitive with propagation [11].

Advanced polymerization techniques including Atom Transfer Radical Polymerization (ATRP) have shown promise for controlling the polymerization of chlorinated olefins [40]. The ATRP mechanism relies on reversible activation and deactivation of dormant polymer chains through transition metal-mediated halogen atom transfer [23] [40].

Cross-Coupling Reactions with Transition Metal Catalysts

Transition metal-catalyzed cross-coupling reactions of 1-chloro-1-propene represent versatile synthetic methodologies for carbon-carbon and carbon-heteroatom bond formation [4] [15]. Palladium-catalyzed coupling reactions are particularly effective, with various ligand systems enabling efficient transformations under mild conditions [18].

The Suzuki-Miyaura coupling of 1-chloro-1-propene with organoborane reagents proceeds through oxidative addition of the allylic chloride to palladium(0), followed by transmetalation with the borane coupling partner and reductive elimination to form the product [15] [16]. The reaction exhibits excellent functional group tolerance and can be conducted in aqueous or organic solvents [16].

Catalytic Systems and Reaction Conditions

N-Heterocyclic carbene (NHC) ligands have proven particularly effective for cross-coupling reactions involving allylic chlorides [18]. The [(NHC)Pd(allyl)Cl] complexes demonstrate high catalytic activity at moderate temperatures with low catalyst loadings [18]. Turnover numbers exceeding 10,000 have been achieved for Suzuki couplings of allylic chlorides with arylboronic acids [15].

| Coupling Reaction | Catalyst System | Temperature (°C) | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 80 | 89 | 4 hours |

| Negishi | Pd(dppf)Cl₂/THF | 25 | 92 | 2 hours |

| Heck | Pd(OAc)₂/PPh₃ | 120 | 78 | 6 hours |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | 80 | 85 | 3 hours |

The Heck reaction of 1-chloro-1-propene with alkenes involves palladium-catalyzed coupling to form substituted alkenes with excellent regioselectivity [17] [39]. Recent developments in photoredox catalysis have enabled Heck coupling of allylic chlorides under visible light irradiation at ambient temperatures [17]. The mechanism involves single-electron reduction of the allylic chloride followed by radical addition to the alkene coupling partner [17].

Negishi coupling reactions utilize organozinc reagents as nucleophilic coupling partners, enabling formation of carbon-carbon bonds with high efficiency [19]. The reaction tolerates a broad range of functional groups and proceeds under mild conditions with excellent yields [4]. Flow chemistry techniques have been successfully implemented for continuous synthesis using microreactor technology [39].

Cross-coupling reactions involving 1-chloro-1-propene benefit from the enhanced reactivity of allylic systems compared to vinyl or aryl halides [4]. The oxidative addition step proceeds readily at moderate temperatures due to the weakened carbon-chlorine bond in the allylic position [15]. Advanced catalyst systems incorporating bulky phosphine or NHC ligands enable efficient coupling even with challenging substrates [18].

Polymerization Mechanism and Process

1-Chloro-1-propene functions as a critical monomer in the production of chloroprene rubber through free-radical emulsion polymerization. The polymerization process operates through a Smith-Ewart mechanism specifically adapted for chlorinated diene monomers [1] [2]. The process begins with the formation of monomer-swollen micelles in aqueous media, where 1-Chloro-1-propene molecules cluster with surfactant molecules to create stable emulsion systems [3].

The polymerization is initiated using potassium persulfate as the primary initiator, which generates free radicals at a rate of 10^16 to 10^18 radicals per cubic decimeter per second [3]. These free radicals react with 1-Chloro-1-propene monomers in the aqueous phase, creating oligomeric chains that subsequently propagate within the micelles. The reaction follows three distinct intervals characteristic of emulsion polymerization: particle formation, particle growth, and particle stabilization [3].

Microstructural Considerations

The chloroprene polymerization process yields polymers with distinct microstructural characteristics determined by the reaction conditions. At conventional polymerization temperatures ranging from 10 to 45°C, the polymer exhibits predominantly trans-polychloroprene configuration, which accounts for approximately 90-95% of the polymer structure [3]. This configuration preference results from the thermodynamic stability of the trans arrangement under these conditions.

The microstructure distribution varies significantly with polymerization temperature. At 40°C, the polymer contains 90.8% trans-1,4-addition, 9.2% cis-1,4-addition, and smaller percentages of 1,2-addition and 3,4-addition structures [3]. As temperature decreases to 0°C, the trans-1,4-addition increases to 95.9%, while other structural forms decrease proportionally.

Cross-linking and Vulcanization

The vulcanization of chloroprene rubber involves complex cross-linking mechanisms that utilize the allylic chloride groups inherent in the polymer structure. Ethylene thiourea and zinc oxide serve as the primary cross-linking agents, working synergistically to form both carbon-carbon and carbon-sulfur cross-links [4]. The mechanism involves initial rearrangement of 1,2-isomers present in the polymer, followed by zinc oxide creating active sites through substitution of chlorine atoms with oxygen [4].

The cross-linking process generates ethylene urea and zinc chloride as by-products, indicating the formation of sulfur bridge cross-links between polymer chains [4]. This dual cross-linking mechanism contributes to the exceptional mechanical properties and chemical resistance of the final rubber product.

Copolymerization with Vinyl Monomers for Material Engineering

Reactivity Ratio Analysis

The copolymerization behavior of 1-Chloro-1-propene with vinyl monomers demonstrates distinctive reactivity patterns that influence the final polymer properties. Monomer reactivity ratios for 1-Chloro-1-propene copolymerization systems reveal significant variations depending on the comonomer selection [5].

In the acrylonitrile-allyl chloride system, the reactivity ratios are r₁ = 6.04 and r₂ = 0.035, indicating a strong tendency toward alternating copolymerization [5]. This behavior results from the electron-withdrawing nature of the chlorine substituent, which affects the reactivity of the vinyl group. The styrene-allyl chloride system shows markedly different behavior with r₁ = 0.045 and r₂ = 15.7, demonstrating homopolymer preference for styrene [6].

Degradative Chain Transfer Effects

A significant characteristic of 1-Chloro-1-propene polymerization is the occurrence of degradative chain transfer, which limits the molecular weight of the resulting polymers [7] [8]. This phenomenon occurs when the growing polymer radical abstracts a hydrogen atom from the allylic position of another monomer molecule, creating a resonance-stabilized allyl radical with reduced reactivity [8].

The chain transfer constant for allyl chloride has been determined to be in the range of 3.73 × 10⁻² to 4.6 × 10⁻¹, depending on the specific reaction conditions [8] [9]. This relatively high chain transfer constant results in polymers with degree of polymerization typically ranging from 8 to 15, which is characteristic of allyl polymerization systems [8].

Effective Chain Transfer Applications

Despite the challenges posed by degradative chain transfer, 1-Chloro-1-propene demonstrates utility in effective chain transfer applications for molecular weight control [7]. The compound exhibits an effective chain transfer percentage of approximately 85% in certain systems, making it valuable for producing low molecular weight polymers and oligomers [9].

The order of increasing effective chain transfer in allyl compounds follows the sequence: ethyl ether < ethyl carbonate < acetate < propionate < trimethylacetate < chloride < laurate < benzoate < chloroacetate [9]. This positioning indicates that 1-Chloro-1-propene provides moderate chain transfer activity suitable for controlled polymerization applications.

Surface Modification Techniques Using Allylic Chloride Intermediates

Silanization Processes

1-Chloro-1-propene serves as a precursor for allylic chloride intermediates that facilitate surface modification through silanization reactions [10] [11]. The process involves the reaction of allylic chloride groups with silane coupling agents to introduce functional groups onto polymer surfaces. This heterogeneous modification technique enables the controlled introduction of inorganic species onto polymer substrates [10].

The silanization process typically involves 3-aminopropyltriethoxysilane or similar silane coupling agents that react with the allylic chloride functionality to form stable siloxane bonds [10]. The reaction proceeds through nucleophilic substitution, where the silane displaces the chloride ion to form a covalent bond with the polymer surface.

Grafting Mechanisms

The allylic chloride intermediates derived from 1-Chloro-1-propene enable radiation grafting and chemical grafting processes for surface modification [12]. These techniques involve the formation of covalent bonds between the substrate and grafting monomers, resulting in permanent surface modifications that enhance adhesion, biocompatibility, and chemical resistance.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been successfully employed using allyl-functionalized compounds derived from 1-Chloro-1-propene [13]. This controlled polymerization technique allows for the synthesis of well-defined polymers with narrow molecular weight distributions and controlled end-group functionality.

Quaternary Ammonium Polymer Formation

A significant application of 1-Chloro-1-propene involves its use in creating quaternary ammonium polymers through reaction with trimethylamine [14]. The process involves copolymerization of 1-Chloro-1-propene with other vinyl monomers, followed by nucleophilic substitution of the chloride group with trimethylamine to form quaternary ammonium functionalities.

This modification technique produces polymers with ionic conductivity and antimicrobial properties, making them suitable for applications in biomedical devices, water treatment systems, and electronic materials [14]. The quaternary ammonium groups provide positive charge density that enhances interaction with negatively charged species and surfaces.

Surface Energy Modification

The incorporation of allylic chloride intermediates from 1-Chloro-1-propene enables surface energy modification of polymer substrates [11]. This modification involves the attachment of functional groups that alter the hydrophobic or hydrophilic nature of the surface, improving wettability, adhesion, and compatibility with other materials.

Plasma treatment and corona discharge techniques have been employed in conjunction with allylic chloride chemistry to achieve controlled surface modifications [12]. These high-energy treatments create reactive sites on the polymer surface that can subsequently react with allylic chloride compounds to introduce specific functional groups.

Biomedical Applications

The surface modification capabilities of 1-Chloro-1-propene-derived intermediates have found significant applications in biomedical device manufacturing [12]. The compound enables the introduction of biocompatible functional groups onto polymer surfaces, enhancing tissue compatibility and reducing inflammatory responses.

Hydroxyapatite coating applications utilize allylic chloride intermediates to improve the adhesion of calcium phosphate layers to metallic substrates [12]. This application is particularly relevant in orthopedic implants, where enhanced osseointegration is crucial for long-term device performance.

Physical Description

Color/Form

XLogP3

Boiling Point

35-36 °C

Flash Point

greater than 21 °F (greater than -6 °C) (Closed cup)

Density

LogP

Melting Point

UNII

GHS Hazard Statements

H224 (75%): Extremely flammable liquid and vapor [Danger Flammable liquids];

H225 (25%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Six epoxides of structurally related chloroalkenes were /evaluated/ for their carcinogenicity by chronic testing in female ICR/Ha Swiss mice, 30/group. Repeated skin application three times weekly or sc injection once weekly were used for the life spans of the mice. The epoxides were: cis-l-chloropropene oxide, trans-l-chloropropene oxide, cis-1,3-dichloropropene oxide, trans-1,3-dichloropropene oxide, trichloroethylene oxide (TCEO), and tetrachloroethylene oxide (PCEO). In mouse skin, cis-l-chloropropene oxide, trans-l-chloropropene oxide, cis-1-,3-dichloropropene oxide, and trans-1,3-dichloropropene oxide induced statistically significant incidences of squamous carcinomas of the skin; TCEO did not cause any skin tumors; and PCEO resulted in three mice with benign skin tumors and one with a squamous carcinoma of the skin. Repeated sc injection of the four propene oxides induced statistically significant incidences of local tumors, mostly fibrosarcomas. This was not the case with TCEO and PCEO. The data are consistent with the carcinogenicity findings on the parent chloropropenes and suggest that the epoxides function as their activated carcinogenic intermediates. The essentially negative findings with TCEO and PCEO suggest further studies on the carcinogenicity of trichloroethylene and tetrachloroethylene.

Vapor Pressure

507 mm Hg at 25 °C

Pictograms

Flammable;Irritant

Other CAS

16136-85-9

36472-34-1

Associated Chemicals

Propene, 1-chloro- (Z)- 16136-84-8

Wikipedia

Use Classification

Methods of Manufacturing

High temperature vapor-phase chlorination of propylene ...leading to allyl chloride...leads to small amounts of 2-chloropropene and 1-chloropropene.

By treating propylene dichloride with alcoholic potassium hydroxide and fractionating from the simultaneously formed /2-chloro-1-propene/.

General Manufacturing Information

Produced as a by-product from the production of allyl chloride.